molecular formula C20H27Cl2NO3 B5165070 1-[Benzyl(2-hydroxyethyl)amino]-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol;hydrochloride

1-[Benzyl(2-hydroxyethyl)amino]-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol;hydrochloride

Cat. No.: B5165070
M. Wt: 400.3 g/mol
InChI Key: ZRYYBOQSSUVICA-UHFFFAOYSA-N
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Description

1-[Benzyl(2-hydroxyethyl)amino]-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxyethyl group, and a chlorinated dimethylphenoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Benzyl(2-hydroxyethyl)amino]-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol;hydrochloride typically involves multiple steps. The process begins with the preparation of the benzyl(2-hydroxyethyl)amine intermediate, which is then reacted with 4-chloro-3,5-dimethylphenol under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[Benzyl(2-hydroxyethyl)amino]-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group results in the formation of a ketone, while substitution of the chlorine atom can yield various substituted derivatives.

Scientific Research Applications

1-[Benzyl(2-hydroxyethyl)amino]-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[Benzyl(2-hydroxyethyl)amino]-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

  • 1-[Benzyl(2-hydroxyethyl)amino]-3-(4-chlorophenoxy)propan-2-ol;hydrochloride
  • 1-[Benzyl(2-hydroxyethyl)amino]-3-(3,5-dimethylphenoxy)propan-2-ol;hydrochloride

Uniqueness: 1-[Benzyl(2-hydroxyethyl)amino]-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol;hydrochloride is unique due to the presence of both the chlorinated and dimethyl-substituted phenoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[benzyl(2-hydroxyethyl)amino]-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClNO3.ClH/c1-15-10-19(11-16(2)20(15)21)25-14-18(24)13-22(8-9-23)12-17-6-4-3-5-7-17;/h3-7,10-11,18,23-24H,8-9,12-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYYBOQSSUVICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(CN(CCO)CC2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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